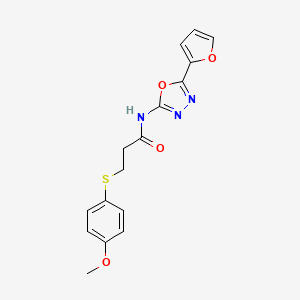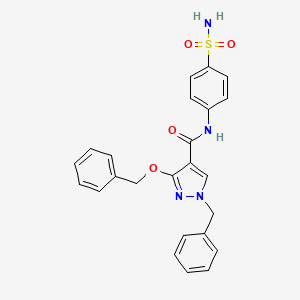
1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized a series of pyrazole-sulfonamide derivatives, including 1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses. These compounds were explored for their in vitro antiproliferative activities against certain cell lines, revealing selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activities comparable to commonly used anticancer drugs (Mert et al., 2014).
Antiproliferative Activities
The investigation into the antiproliferative activities of pyrazole-sulfonamide derivatives, including the compound , demonstrated promising results against HeLa and C6 cell lines. Some of the tested compounds showed significant broad-spectrum antitumor activity, indicating their potential for further exploration as anticancer agents (Mert et al., 2014).
Experimental and Theoretical Studies
Further experimental and theoretical studies have been conducted to understand the functionalization reactions and structural determinations of related pyrazole derivatives. These studies provide insights into the chemical behavior and potential applications of these compounds in various scientific fields (Yıldırım et al., 2005).
Application in Material Science
Additionally, the synthesis and structural analysis of pyrazole derivatives have implications for material science. For instance, the crystal structure and thermal analysis of specific pyrazole compounds offer valuable information for designing materials with potential electronic, optical, or thermal properties (Kumara et al., 2018).
properties
IUPAC Name |
1-benzyl-3-phenylmethoxy-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c25-33(30,31)21-13-11-20(12-14-21)26-23(29)22-16-28(15-18-7-3-1-4-8-18)27-24(22)32-17-19-9-5-2-6-10-19/h1-14,16H,15,17H2,(H,26,29)(H2,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDQVHGZZKGLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

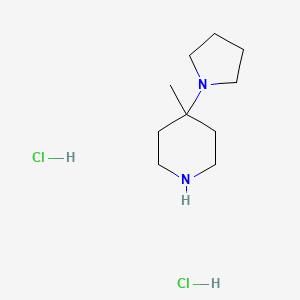
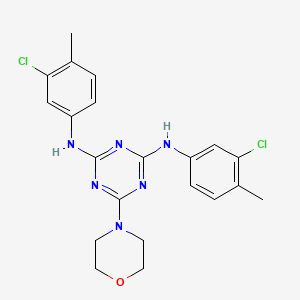
![2,4-dimethyl-6-(methylsulfanyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrimidine-5-carboxamide](/img/structure/B2929345.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2929346.png)
![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)

![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)

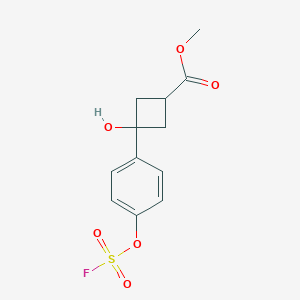

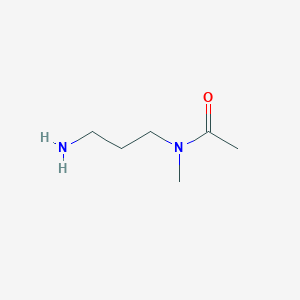
![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2929360.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/no-structure.png)
